molecular formula C18H14BrNO2 B5307429 (E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

(E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B5307429
M. Wt: 356.2 g/mol
InChI Key: YYXZOFOQRAXDQH-RUDMXATFSA-N
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Description

(E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of indole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

(E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-22-15-6-2-12(3-7-15)18(21)9-4-13-11-20-17-8-5-14(19)10-16(13)17/h2-11,20H,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXZOFOQRAXDQH-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Aldol Condensation: The brominated indole is then subjected to an aldol condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of indole derivatives on various biological systems. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with enzymes, receptors, or other proteins in the body. The bromine and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.

    (E)-3-(5-chloro-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.

    (E)-3-(5-bromo-1H-indol-3-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both bromine and methoxyphenyl groups in (E)-3-(5-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one makes it unique compared to other similar compounds

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